[5-bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol
Description
Properties
CAS No. |
1859653-04-5 |
|---|---|
Molecular Formula |
C8H8BrF2NO2 |
Molecular Weight |
268.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitration and Bromination
2-Amino-4-methylpyridine undergoes nitration using a mixture of concentrated sulfuric acid and hydrogen peroxide at ≤20°C, yielding 2-nitro-4-methylpyridine. Subsequent bromination with N-bromosuccinimide (NBS) in chloroform introduces the bromine substituent at the 5-position, forming 5-bromo-4-methyl-2-nitropyridine.
Reaction Conditions:
Reduction and Diazotization
The nitro group is reduced to an amine using sodium dithionite, followed by diazotization with sodium nitrite in hydrochloric acid. Hydrolysis of the diazonium salt at 0–5°C generates the hydroxyl group at the 2-position, producing 5-bromo-2-hydroxy-4-methylpyridine.
Key Optimization:
Etherification and Oxidation
The hydroxyl group is converted to the 2,2-difluoroethoxy moiety via nucleophilic substitution with 2,2-difluoroethyl bromide in the presence of potassium carbonate. Final oxidation of the 4-methyl group to a hydroxymethyl group is achieved using manganese dioxide (MnO₂) in acetone.
Challenges:
-
Regioselectivity: Competing O-alkylation and N-alkylation require excess 2,2-difluoroethyl bromide.
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is essential to isolate the final product.
Overall Yield: 15–18% (five steps).
Direct Nucleophilic Substitution on Pre-Functionalized Pyridine
A streamlined two-step approach avoids diazotization by leveraging commercially available 5-bromo-2-chloropyridin-4-ol (CAS 1196146-82-3).
Ether Formation
The chlorine atom at the 2-position undergoes nucleophilic substitution with 2,2-difluoroethanol under basic conditions (K₂CO₃, DMF, 80°C), yielding 5-bromo-2-(2,2-difluoroethoxy)pyridin-4-ol.
Reaction Parameters:
Hydroxymethylation
The 4-hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether, followed by directed ortho-lithiation and quenching with formaldehyde. Deprotection with tetrabutylammonium fluoride (TBAF) affords the target compound.
Advantages:
One-Pot Tandem Bromination and Etherification
A recently developed one-pot method combines bromination and etherification using 2,2-difluoroethyl triflate as both an electrophile and a bromine source.
Mechanism
Pyridin-4-ylmethanol reacts with 2,2-difluoroethyl triflate in acetonitrile, generating an intermediate pyridinium salt. Subsequent treatment with lithium bromide induces bromide displacement, installing both the bromine and difluoroethoxy groups.
Conditions:
Limitations:
Comparative Analysis of Synthetic Routes
Analytical and Purification Techniques
Chromatography
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H), 4.73 (s, 2H, CH₂OH), 4.50 (t, J=7.6 Hz, 2H, OCH₂CF₂), 3.90 (t, J=7.6 Hz, 2H, CF₂CH₂O).
Scalability and Industrial Feasibility
The nucleophilic substitution route (Method 2) is preferred for kilogram-scale production due to its shorter sequence and compatibility with flow chemistry. In contrast, the diazotization method (Method 1) remains valuable for academic studies requiring high regiochemical fidelity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [5-bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, to form the corresponding dehalogenated product.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: [5-bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical entities.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also employed in the synthesis of bioactive molecules that can interact with specific biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [5-bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and difluoroethoxy groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
Bromine and Alkoxy/Ether Substituents
5-Bromo-2-(difluoromethyl)pyridine (CAS 845827-13-6) Structure: Differs by replacing the 2,2-difluoroethoxy group with a difluoromethyl (-CF2H) group. This compound has an 88% structural similarity score compared to the target molecule . Applications: Such analogs are often used in agrochemicals and pharmaceuticals due to improved metabolic stability.
5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol (CAS 1359828-97-9) Structure: Features a trifluoromethyl (-CF3) group at position 2 instead of difluoroethoxy. Properties: The -CF3 group is strongly electron-withdrawing, reducing the electron density of the pyridine ring compared to the difluoroethoxy substituent. This may influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Synthesis: Prepared via oxidation of the corresponding aldehyde using Dess-Martin periodinane .
Positional Isomerism and Functional Groups
(5-Fluoro-2-methoxypyridin-4-yl)methanol (CAS 1000895-80-6) Structure: Substitutes bromine with fluorine and replaces difluoroethoxy with methoxy (-OCH3). Properties: The methoxy group is less electronegative than difluoroethoxy, leading to reduced electron-withdrawing effects. Fluorine’s smaller size may alter binding affinity in biological targets . Applications: Used as a building block in kinase inhibitor synthesis.
5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine (CAS 1592671-16-3) Structure: Replaces the hydroxymethyl group with a methyl (-CH3) group. The absence of the hydroxymethyl group eliminates hydrogen-bonding capacity, affecting solubility .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Estimated using fragment-based methods (e.g., Crippen’s method).
Biological Activity
[5-bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol is a halogenated pyridine derivative that has garnered attention in biological research due to its unique chemical structure and potential therapeutic applications. This compound is characterized by the presence of a bromine atom and a difluoroethoxy group, which contribute to its biological activity and interaction with various molecular targets.
The molecular formula of this compound is with a CAS number of 1859653-04-5. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine and difluoroethoxy groups enhance its binding affinity, allowing it to modulate the activity of various biological targets. This can lead to significant effects on cellular processes, making it a valuable compound for drug development.
Biological Applications
Research indicates that this compound is utilized in several areas:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial in developing treatments for diseases such as cancer and metabolic disorders.
- Synthesis of Bioactive Molecules : It serves as a precursor in the synthesis of more complex molecules that exhibit biological activity, particularly in medicinal chemistry.
- Pharmacological Studies : The compound is investigated for its therapeutic potential in targeting specific receptors or pathways, contributing to the development of new drugs.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Enzyme Selectivity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of halogenated pyridines, including this compound, showed selective inhibition against certain isoforms of enzymes like Aurora kinases, which are critical in cell cycle regulation .
- Toxicity Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicate that while some halogenated compounds exhibit cytotoxicity, this compound showed a favorable profile with lower toxicity levels compared to other halogenated derivatives .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against similar compounds:
| Compound | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C8H8BrF2NO | Bromine atom enhances reactivity | Inhibits specific enzymes |
| [5-chloro-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol | C8H8ClF2NO | Chlorine atom less reactive than bromine | Moderate enzyme inhibition |
| [5-fluoro-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol | C8H8F3NO | Fluorine increases lipophilicity | Limited biological activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [5-bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol, and how can reaction yields be maximized?
- Methodology : The compound can be synthesized via nucleophilic substitution, where 5-bromo-2-hydroxypyridine-4-methanol reacts with 2,2-difluoroethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF. Yield optimization requires precise stoichiometric ratios (1:1.2 for bromide:hydroxypyridine), temperature control (80–100°C), and anhydrous conditions to minimize hydrolysis . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.8–8.5 ppm) and methanol (-CH₂OH, δ 4.5–5.0 ppm). The difluoroethoxy group shows distinct splitting patterns (²J₆-F coupling ~70 Hz) .
- IR : Confirm O-H (3300–3500 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.
- Mass Spectrometry : ESI-MS should exhibit [M+H]⁺ at m/z 268.0 (C₈H₇BrF₂NO₂⁺). Fragmentation patterns include loss of H₂O (-18 Da) and Br (-79.9 Da) .
Q. What solvent systems are recommended for solubility and stability studies of this compound?
- Methodology : The compound is soluble in DMSO, DMF, and methanol but unstable in aqueous buffers (pH > 7). For long-term storage, dissolve in anhydrous DMSO (10 mM stock), aliquot, and store at -20°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the difluoroethoxy and methanol substituents?
- Methodology : Use SHELXL for refinement, particularly for handling high-resolution data (<1.0 Å) or twinned crystals. Key parameters include anisotropic displacement parameters for bromine and fluorine atoms. Hydrogen bonding between the methanol -OH and pyridine nitrogen can be modeled using restraints (DFIX command) . Challenges include resolving disorder in the difluoroethoxy group, addressed via PART and SUMP commands in SHELXL .
Q. What experimental strategies can elucidate the role of the difluoroethoxy group in modulating biological activity (e.g., enzyme inhibition)?
- Methodology :
- Comparative SAR Studies : Synthesize analogs (e.g., replacing difluoroethoxy with methoxy or chloroethoxy) and test inhibitory activity against target enzymes (e.g., kinases). Use IC₅₀ assays with ATP-competitive controls .
- Docking Simulations : Employ molecular docking (AutoDock Vina) to assess interactions between the difluoroethoxy group and hydrophobic enzyme pockets. Validate with mutagenesis studies .
Q. How can contradictions in reaction yield data (e.g., solvent-dependent variability) be systematically analyzed?
- Methodology : Apply Design of Experiments (DoE) to evaluate solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading. Use ANOVA to identify significant factors. For example, DMF increases yield by 20% compared to THF due to better solvation of intermediates . Replicate reactions (n ≥ 3) and report standard deviations.
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The bromine atom at C5 participates in Pd-catalyzed couplings. Optimize conditions with Pd(PPh₃)₄ (5 mol%), Na₂CO₃ base, and aryl boronic acids in toluene/EtOH (3:1). Monitor via TLC and isolate biaryl products via flash chromatography. Mechanistic studies (DFT calculations) reveal oxidative addition at Br-C5 is rate-limiting .
Methodological Considerations
Q. How can HPLC-MS be optimized to detect degradation products under accelerated stability conditions?
- Methodology : Use a C18 column (3.5 µm, 150 mm) with gradient elution (5–95% acetonitrile in 0.1% formic acid). Monitor degradation (e.g., hydrolysis of difluoroethoxy to hydroxyethoxy) at 40°C/75% RH over 14 days. Quantify using external standards and UV detection (254 nm) .
Q. What computational tools predict metabolic pathways for this compound in biological systems?
- Methodology : Utilize PISTACHIO and REAXYS_BIOCATALYSIS databases to model Phase I/II metabolism. Key predictions include oxidation of the methanol group to carboxylic acid (CYP450-mediated) and glucuronidation. Validate with in vitro microsomal assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
